![molecular formula C20H22N2O4 B13768137 1,4-Bis[(2-methoxyethyl)amino]anthraquinone CAS No. 63466-98-8](/img/structure/B13768137.png)
1,4-Bis[(2-methoxyethyl)amino]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2-methoxyethyl)amino]anthraquinone is an organic compound with the molecular formula C20H24N2O4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-methoxyethyl)amino]anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 2-methoxyethylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-methoxyethyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Bis[(2-methoxyethyl)amino]anthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a staining agent.
Medicine: Investigated for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methoxyethyl)amino]anthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. The compound also generates reactive oxygen species, leading to oxidative stress and cell death. These properties make it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis[(2-methoxyethyl)amino]anthraquinone.
1,4-Dihydroxyanthraquinone: Another derivative of anthraquinone with different functional groups.
1,4-Dimethoxyanthraquinone: Similar structure but with methoxy groups instead of amino groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other anthraquinone derivatives .
Properties
CAS No. |
63466-98-8 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4-bis(2-methoxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-11-9-21-15-7-8-16(22-10-12-26-2)18-17(15)19(23)13-5-3-4-6-14(13)20(18)24/h3-8,21-22H,9-12H2,1-2H3 |
InChI Key |
ZHMICNLCSJUGKY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C2C(=C(C=C1)NCCOC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
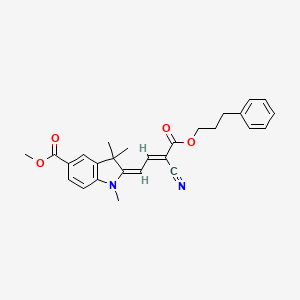
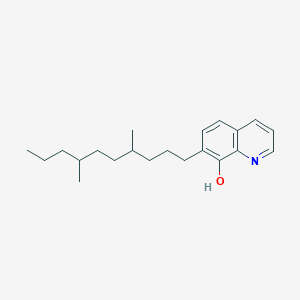

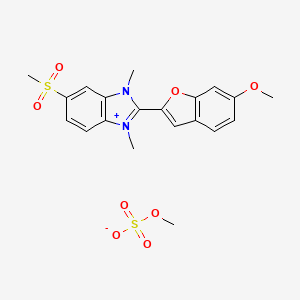
![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
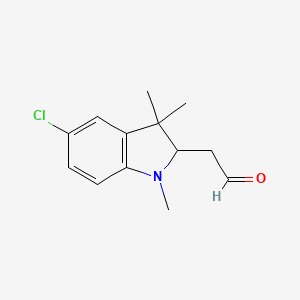
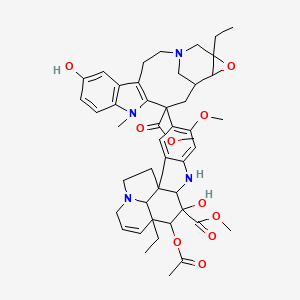

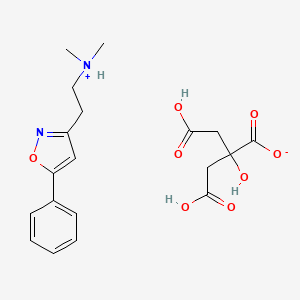
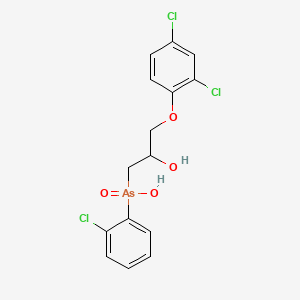
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
